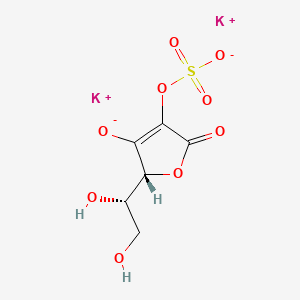

L-Ascorbic acid 2-sulfate dipotassium salt

Descripción general

Descripción

L-Ascorbic acid 2-sulfate dipotassium salt, also known as dipotassium; [(5R)-5-[(1S)-1,2-dihydroxyethyl]-2-oxido-4-oxofuran-3-yl] sulfate, is a chemical compound with the empirical formula C6H6K2O9S . It has a molecular weight of 332.37 . This compound is typically available in the form of a white to yellowish powder .

Molecular Structure Analysis

The molecular structure of L-Ascorbic acid 2-sulfate dipotassium salt can be represented by the SMILES string [K+].[K+].OCC@H[C@H]1OC(=O)C(OS([O-])(=O)=O)=C1[O-] . The InChI representation is 1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0…/s1 .Physical And Chemical Properties Analysis

L-Ascorbic acid 2-sulfate dipotassium salt is a solid powder that is white to yellowish in color . It is soluble in water, with a solubility of 50 mg/ml . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

1. High Specific Activity Preparation

L-Ascorbic acid 2-sulfate dipotassium salt is used in the preparation of tracer levels of ascorbic acid [35S]2-sulfate, which involves treating L-ascorbic acid with an amine-sulfur trioxide complex. This process results in a product with high specific activity, useful in various scientific applications, including molecular labeling and tracking in biological systems (Muccino et al., 1979).

2. Analysis of Vitamers in Shrimp Tissue

L-Ascorbic acid 2-sulfate dipotassium salt is also employed in high-performance liquid chromatography (HPLC) methods for analyzing vitamers of ascorbic acid in shrimp tissue. This research is significant in understanding the distribution and concentration of different forms of vitamin C in aquatic organisms, which is crucial for nutritional and ecological studies (Hoffman et al., 1992).

3. Determination in Fish Feeds

Another application of L-Ascorbic acid 2-sulfate dipotassium salt is in the analysis of fish feeds. It serves as a stable analog of vitamin C, and its stability during processing and storage is a critical factor in ensuring the nutritional quality of fish feeds (Antonis et al., 1993).

4. Cosmetic Industry Applications

In the cosmetic industry, L-Ascorbic acid 2-sulfate dipotassium salt is used due to its stability and efficacy in controlling melanin production. It's commonly employed as a whitening agent in cosmetic formulations, and its quality control is crucial for ensuring the effectiveness of these products (Wang & Wu, 2006).

5. Nutritional Studies in Aquaculture

This compound is extensively studied in aquaculture for its role in fish nutrition. It is added to fish diets to prevent nutritional deficiencies and to study the bioavailability and metabolism of vitamin C in aquatic species (Murai et al., 1978).

6. Cell Death Induction in Cancer Research

In cancer research, L-Ascorbic acid 2-sulfate dipotassium salt is investigated for its role in inducing cell death in certain cancer cell lines. This research contributes to understanding the potential therapeutic applications of vitamin C and its derivatives in oncology (Makino et al., 1999).

Propiedades

IUPAC Name |

dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMXUPHPZDIMH-YCWPWOODSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6K2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585078 | |

| Record name | dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Ascorbic acid 2-sulfate dipotassium salt | |

CAS RN |

52174-99-9 | |

| Record name | dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

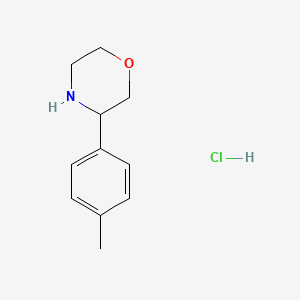

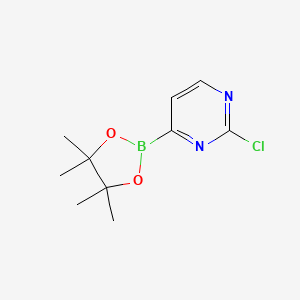

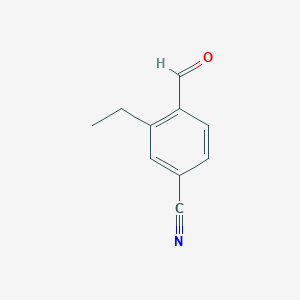

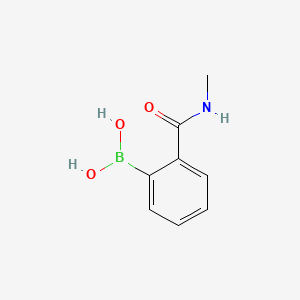

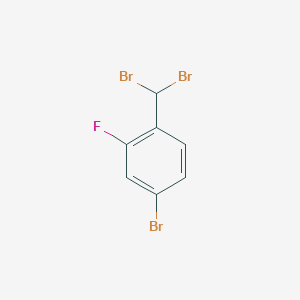

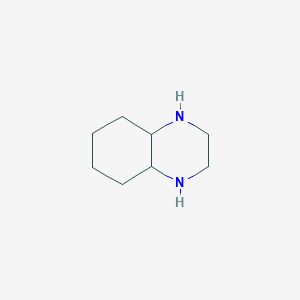

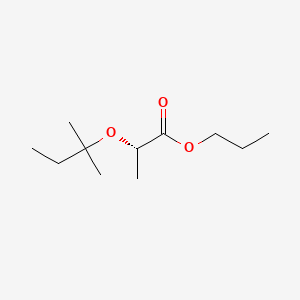

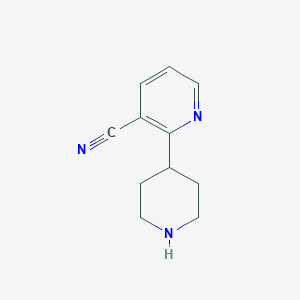

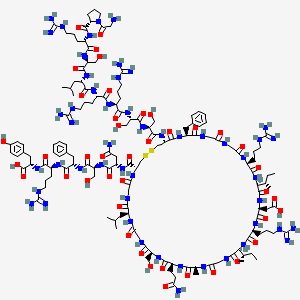

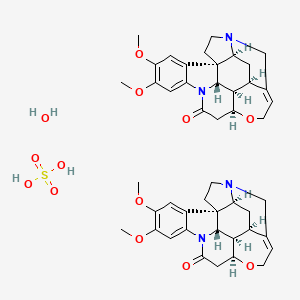

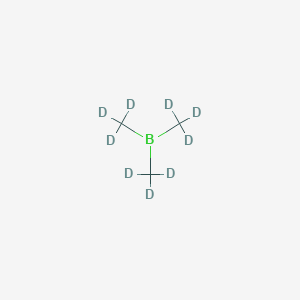

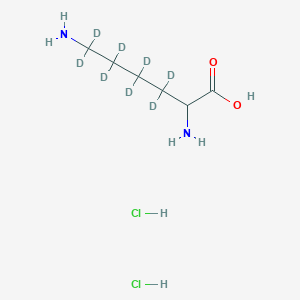

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.